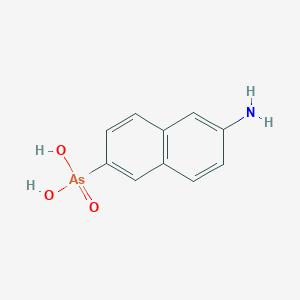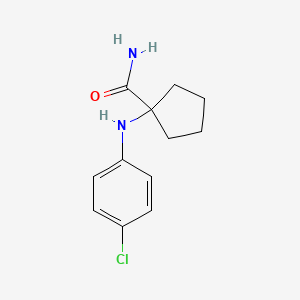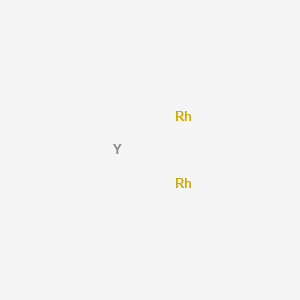![molecular formula C13H9Cl3O2 B14739526 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 5419-53-4](/img/structure/B14739526.png)
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenolic compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in inhibiting the growth of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. One common method involves the reaction of 2,4-dichlorophenol with 5-chloro-2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms[][3].
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenolic compounds[][3].
Scientific Research Applications
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies of microbial inhibition and as a model compound for studying chlorinated phenols.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives.
Mechanism of Action
The antimicrobial activity of 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The phenolic hydroxyl group also contributes to its antimicrobial properties by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 5-Chloro-2-hydroxybenzyl chloride
- 2,4-Dichloro-6-methylphenol
Uniqueness
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its dual chlorination and hydroxylation, which enhance its antimicrobial efficacy compared to other similar compounds. The presence of multiple chlorine atoms increases its lipophilicity, allowing it to better integrate into microbial membranes and exert its antimicrobial effects .
Properties
CAS No. |
5419-53-4 |
|---|---|
Molecular Formula |
C13H9Cl3O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
2,4-dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-2-12(17)7(4-9)3-8-5-10(15)6-11(16)13(8)18/h1-2,4-6,17-18H,3H2 |
InChI Key |
IYRGELGEXONOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


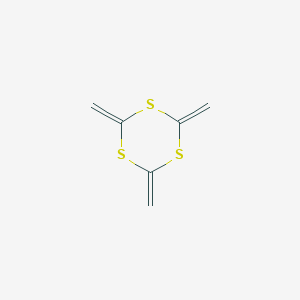
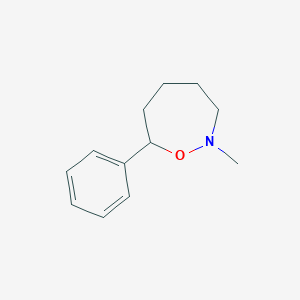
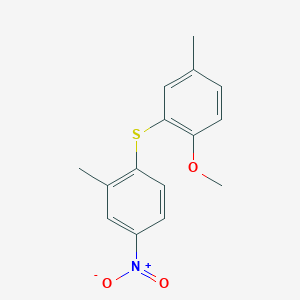
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
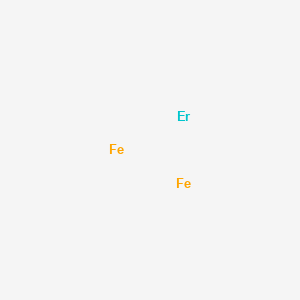
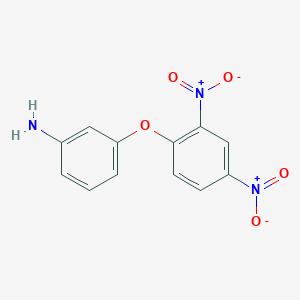
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
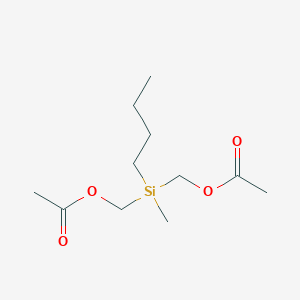
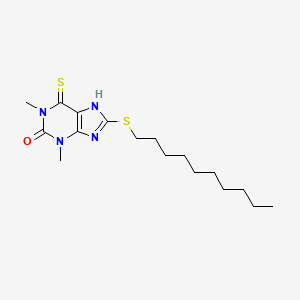
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

